molecular formula C12H26BrNO4Si B14189464 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 925230-94-0

2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide

Cat. No.: B14189464
CAS No.: 925230-94-0
M. Wt: 356.33 g/mol
InChI Key: JAERDZGPVGDURG-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is an organosilicon compound with the molecular formula C13H28BrNO4Si. It is a versatile compound used in various fields due to its unique chemical properties, particularly its ability to form stable bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide typically involves a coupling reaction between 3-aminopropyltriethoxysilane and 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is cooled to 0°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.

    Condensation: The silanol groups can further condense to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Condensation: Often facilitated by catalysts such as acids or bases.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Formation of silanols.

    Condensation: Formation of siloxane bonds, leading to polymeric structures.

Scientific Research Applications

2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds provide enhanced stability and functionality to the modified materials .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Triethoxysilyl)propylamine
  • 3-(Triethoxysilyl)propyl isocyanate
  • 3-(Triethoxysilyl)propyl methacrylate

Uniqueness

2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is unique due to the presence of both a bromine atom and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .

Properties

CAS No.

925230-94-0

Molecular Formula

C12H26BrNO4Si

Molecular Weight

356.33 g/mol

IUPAC Name

2-bromo-N-(3-triethoxysilylpropyl)propanamide

InChI

InChI=1S/C12H26BrNO4Si/c1-5-16-19(17-6-2,18-7-3)10-8-9-14-12(15)11(4)13/h11H,5-10H2,1-4H3,(H,14,15)

InChI Key

JAERDZGPVGDURG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)C(C)Br)(OCC)OCC

Origin of Product

United States

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